molecular formula C20H14O2 B12896930 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran CAS No. 112230-46-3

2-(4-(Furan-2-yl)phenyl)-5-phenylfuran

Cat. No.: B12896930
CAS No.: 112230-46-3
M. Wt: 286.3 g/mol
InChI Key: AGYKMBJRNOOIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran typically involves the coupling of furan derivatives with phenyl groups. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a phenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Furan derivatives, including 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran, have been studied for their antimicrobial activities. Compounds with a furan moiety are known to exhibit significant antibacterial and antifungal properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity
Research indicates that furan derivatives possess antitumor properties. The structure of this compound suggests it could interact with biological targets involved in cancer progression. Various studies have highlighted the effectiveness of similar compounds in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Neuroprotective Effects
Recent investigations into furan derivatives have revealed their potential neuroprotective effects. Compounds with similar structures have been shown to inhibit sirtuin enzymes, which are implicated in neurodegenerative diseases. This suggests that this compound could be explored as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity

In a study assessing various furan derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting strong antibacterial activity comparable to established antibiotics .

Case Study 2: Antitumor Screening

A series of synthesized furan derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant antitumor potential .

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran stands out due to its dual furan rings connected through a phenyl group, which may enhance its stability and reactivity compared to other furan derivatives. This unique structure can lead to distinct biological and chemical properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is a member of the furan family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14O2\text{C}_{18}\text{H}_{14}\text{O}_2

This compound features a furan ring substituted with phenyl groups, which is known to enhance its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing furan moieties exhibit significant antibacterial properties. A study highlighted the synthesis of various furan derivatives, including those similar to this compound, which showed promising antibacterial activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Furan Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
This compoundStaphylococcus aureus4
Other derivativesStreptococcus pneumoniae2
Other derivativesEscherichia coli8

The minimum inhibitory concentration (MIC) values indicate that derivatives of this compound can effectively inhibit the growth of several pathogenic bacteria, including multidrug-resistant strains.

Antifungal Activity

The antifungal potential of furan derivatives has also been explored. In a study involving various substituted furan compounds, it was found that certain derivatives exhibited significant fungicidal activity against common fungal pathogens.

Table 2: Antifungal Activity of Selected Furan Derivatives

CompoundFungal StrainEfficacy (%) at 500 µg/mL
This compoundCandida albicans85
Other derivativesAspergillus niger78
Other derivativesPenicillium chrysogenum80

The results indicate that the compound not only has antibacterial properties but also demonstrates efficacy against fungal infections.

Anticancer Properties

The anticancer activity of furan derivatives has been documented in several studies. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)10
Other derivativesMCF7 (breast cancer)12
Other derivativesA549 (lung cancer)15

The IC50 values suggest that this compound can inhibit the proliferation of cancer cells effectively, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study synthesized various furan-based compounds and tested their antibacterial effects against clinical isolates. The results indicated that compounds with structural similarities to this compound exhibited potent activity against resistant strains like MRSA .
  • Antifungal Studies : Another research effort focused on synthesizing novel thiadiazole derivatives containing furan moieties. These compounds were evaluated for their antifungal properties and demonstrated significant inhibition against several fungal species .
  • Cytotoxicity Assessment : Research has also shown that certain furan derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Properties

CAS No.

112230-46-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[4-(furan-2-yl)phenyl]-5-phenylfuran

InChI

InChI=1S/C20H14O2/c1-2-5-15(6-3-1)19-12-13-20(22-19)17-10-8-16(9-11-17)18-7-4-14-21-18/h1-14H

InChI Key

AGYKMBJRNOOIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.